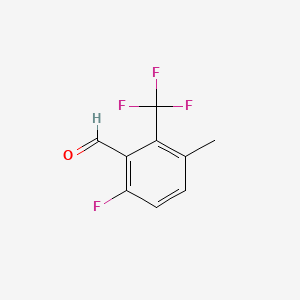

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

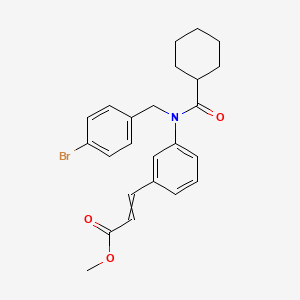

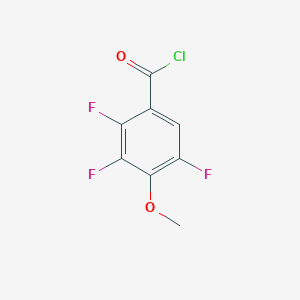

“6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is used in various chemical reactions and has a molecular weight of 206.14 .

Synthesis Analysis

This compound participates in the synthesis of various other compounds. For instance, it is used in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluoro, a methyl, and a trifluoromethyl group attached to it, along with a formyl group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a density of 1.4±0.1 g/cm³ . The boiling point is 189.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 38.0±0.3 cm³ .Aplicaciones Científicas De Investigación

1. Catalyst in Organic Synthesis

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is used as a reactant in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process employs orthanilic acids as transient directing groups and is significant in organic synthesis for its efficiency and versatility (Chen & Sorensen, 2018).

2. Anticancer Research

In the field of anticancer research, fluorinated benzaldehydes, including this compound, are utilized in the synthesis of fluoro-substituted stilbenes. These compounds are important for developing new analogues of the anticancer combretastatins, demonstrating the compound's potential in medicinal chemistry (Lawrence et al., 2003).

3. Material Science Applications

This chemical is also relevant in material science, particularly in the synthesis of novel copolymers. For instance, it is used in the preparation of trisubstituted ethylenes for copolymerization with styrene, which has applications in developing new materials with specific properties (Kharas et al., 2017).

4. Development of Nonlinear Optical Materials

The compound is instrumental in synthesizing halo-functionalized crystalline Schiff base compounds. These materials have potential applications in nonlinear optical (NLO) applications due to their stability and molecular interactions (Ashfaq et al., 2022).

5. CO2 Adsorption and Environmental Applications

This compound is also used in the synthesis of microporous polyaminal networks for carbon dioxide adsorption. This application is particularly relevant for environmental science and engineering, addressing issues like greenhouse gas capture (Li, Zhang, & Wang, 2016).

6. Synthesis of High-Density Aviation Fuels

In the field of energy, this compound is used in the synthesis of high-density aviation fuels. It plays a role in developing new, efficient, and potentially more sustainable fuel sources (Xu et al., 2018).

7. Pharmaceutical Research

It is also relevant in pharmaceutical research, particularly in synthesizing labeled compounds for imaging and diagnostic purposes, as seen in the production of fluorobenzaldehydes for radiopharmaceuticals (Funke et al., 2006).

8. Asymmetric Synthesis and Chiral Catalysis

The compound has applications in asymmetric synthesis and chiral catalysis. Its derivatives are used in reactions where control of enantioselectivity is crucial, such as in the alkylation of benzaldehydes by dialkylzincs (Jessop et al., 2002).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Mode of Action

It is known that benzaldehyde derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .

Propiedades

IUPAC Name |

6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGGHNMZJHOQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)

![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)